Bienvenue dans la boutique en ligne BenchChem!

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide

Cardioprotection Intracellular pH Isoform Selectivity

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, commonly identified by its research code HOE-694, is a benzoylguanidine derivative functioning as a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). It is a foundational tool compound in the benzoylguanidine class, structurally distinct from amiloride-based inhibitors, and is widely used to define NHE1-dependent pathways in cardiac ischemia-reperfusion injury and cellular pH regulation studies.

Molecular Formula C14H20N4O3S
Molecular Weight 324.40 g/mol
Cat. No. B114283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide
Synonyms(3-methylsulphonyl-4-piperidinobenzoyl)guanidine methanesulphonate
3-methylsulfonyl-4-piperidinobenzoyl guanidine
HOE 694
HOE-694
HOE694
Molecular FormulaC14H20N4O3S
Molecular Weight324.40 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCCCC2
InChIInChI=1S/C14H20N4O3S/c1-22(20,21)12-9-10(13(19)17-14(15)16)5-6-11(12)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H4,15,16,17,19)
InChIKeyWITSYJHGEIZBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide for NHE1-Selective Pharmacology


N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, commonly identified by its research code HOE-694, is a benzoylguanidine derivative functioning as a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) [1]. It is a foundational tool compound in the benzoylguanidine class, structurally distinct from amiloride-based inhibitors, and is widely used to define NHE1-dependent pathways in cardiac ischemia-reperfusion injury and cellular pH regulation studies [2].

Why N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide Cannot Be Replaced by Other Na+/H+ Exchange Inhibitors


The Na+/H+ exchanger (NHE) inhibitor class encompasses diverse chemotypes, including amilorides, benzoylguanidines, and other acylguanidines, which exhibit critical differences in isoform selectivity, potency, and binding mode. Simple substitution of one inhibitor for another is not scientifically valid, as demonstrated by experimental data showing that the NHE1-selective benzoylguanidine HOE-694 has no detectable inhibitory potency for other major pH-regulating carriers in the heart, a selectivity profile not shared by compounds like amiloride or its derivatives [1]. This functional specificity means that biological endpoints from studies using this compound are directly linked to NHE1 blockade, a linkage that is compromised with broader-spectrum or less selective alternatives [2].

Quantitative Differentiation of N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide from Comparator NHE Inhibitors


Superior Selectivity for NHE1 Over Other pH-Regulatory Membrane Carriers Versus Amiloride

In guinea-pig ventricular myocytes, HOE-694 (3-methylsulphonyl-4-piperidinobenzoyl guanidine hydrochloride) was tested for its ability to inhibit NHE-mediated pHi recovery from acidosis. Its potency (IC50 = 2.05 μM) was comparable to the high-affinity amiloride analog dimethylamiloride (DMA, IC50 = 1.96 μM) and significantly greater than amiloride itself (IC50 = 87.3 μM). Crucially, unlike amiloride, HOE-694 had no effect on the Na+-HCO3- symport, Cl--HCO3- exchange, or H+-lactate symport, demonstrating absolute functional selectivity for NHE1 [1].

Cardioprotection Intracellular pH Isoform Selectivity

Distinct NHE Isoform Selectivity Profile Within the Benzoylguanidine Class

A study using cultured epithelial cells from rat efferent duct and cauda epididymidis demonstrated that 10 μM HOE-694 inhibited NHE activity by approximately 76%. This high degree of inhibition is consistent with NHE1 selectivity. The remaining HOE-694-resistant activity indicates the presence of other NHE isoforms, allowing for a clear functional distinction between NHE1- and non-NHE1-mediated processes in the same tissue [1]. This contrasts with the complete NHE inhibition profile of high-concentration amiloride.

NHE Isoforms Epithelial Transport Tissue-Specific Pharmacology

Potency Distinction from Next-Generation Benzoylguanidine Inhibitor Cariporide (HOE-642)

Cariporide (HOE-642), a successor compound to HOE-694, has been reported to have an IC50 of 0.05 μM for NHE1. This represents a 41-fold increase in potency compared to the 2.05 μM IC50 of HOE-694 for the same target in comparable cardiomyocyte models [1][2]. This quantitative difference establishes a potency baseline that makes HOE-694 a critical reference compound in the pharmacological evolution of the benzoylguanidine series.

Cardiac Ischemia Drug Development Structure-Activity Relationship

Optimal Use Cases for N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide in Research and Development


Definitive Molecular Pharmacology of NHE1 in Cardiac Pathophysiology Models

Procure this compound as the reference benzoylguanidine inhibitor to establish the NHE1-specific component of pH regulation in isolated cardiomyocyte or perfused heart models. Its demonstrated absolute selectivity over other pH-regulatory carriers [1] makes it the gold standard for distinguishing NHE1-mediated cardioprotection from other mechanisms in ischemia-reperfusion studies.

Functional Dissection of NHE Isoform Contributions in Epithelial Ion Transport

Use this compound at 10-25 μM in cultured epithelial models to selectively silence NHE1 activity, leaving a residual HOE-694-resistant transport fraction that can be attributed to isoforms like NHE2 or NHE3 [1]. This application is critical for mapping isoform-specific roles in renal, intestinal, or reproductive tract physiology.

Benzoylguanidine SAR Backbone for Medicinal Chemistry Optimization Programs

Acquire this compound as the core scaffold for structure-activity relationship (SAR) campaigns aiming to improve upon its NHE1 potency (IC50 = 2.05 μM [1]) while retaining its hallmark selectivity. The defined 41-fold potency gap to cariporide provides a clear optimization trajectory for next-generation analogs.

Quote Request

Request a Quote for N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.